GNF-5837 is a potent and selective pan-tropomyosin receptor kinase inhibitor that has garnered attention for its potential therapeutic applications in cancer treatment. It specifically targets the tropomyosin receptor kinases A and B, which are implicated in various malignancies through their roles in cell survival, proliferation, and metastasis. GNF-5837 has been shown to effectively inhibit tumor growth in preclinical models, making it a candidate for further investigation in both oncology and non-oncology contexts.
GNF-5837 was developed as part of a screening initiative aimed at identifying novel inhibitors of tropomyosin receptor kinases. Its discovery involved optimizing a series of oxindole derivatives that demonstrated significant inhibitory activity against these receptors. The compound is classified under small molecule inhibitors, specifically targeting receptor tyrosine kinases involved in critical signaling pathways related to cancer progression.
The synthesis of GNF-5837 involves a multi-step chemical process that builds upon earlier identified compounds with anti-cancer properties. The initial discovery phase utilized a library of GNF kinase inhibitors, leading to the identification of GNF-5837 through structure-activity relationship studies.
GNF-5837 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases.
The chemical reactivity of GNF-5837 is primarily centered around its ability to form stable complexes with the active sites of tropomyosin receptor kinases, inhibiting their catalytic activity.
The mechanism by which GNF-5837 exerts its anti-cancer effects involves the inhibition of tropomyosin receptor kinase signaling pathways that are crucial for tumor cell survival and proliferation.
GNF-5837 possesses distinct physical and chemical properties that contribute to its efficacy as a therapeutic agent.
GNF-5837 has potential applications in various scientific fields:
GNF-5837 emerged from a systematic screening initiative utilizing the GNF kinase compound collection—a library specifically enriched with kinase-targeted small molecules. The initial discovery employed an innovative Ba/F3-Tel-TRKC cellular assay designed to identify compounds with selective antiproliferative effects against TRK-dependent cancers. In this assay, Ba/F3 cells were engineered to express the constitutively active Tel-TRKC fusion protein, rendering them interleukin-3 (IL-3)-independent. Screening revealed oxindole 4 as a primary hit, exhibiting potent differential cytotoxicity in Tel-TRKC-dependent Ba/F3 cells (IC₅₀ = 23 nM) compared to parental IL-3-dependent cells (IC₅₀ = 4.8 µM), indicating TRKC-specific activity [1] [6].
Further profiling confirmed compound 4 inhibited all TRK isoforms (TRKA/B/C) at low nanomolar concentrations (IC₅₀: 7–59 nM) in cellular proliferation assays (Table 1). This compound served as the critical scaffold for subsequent medicinal chemistry optimization, leveraging its oxindole core to anchor interactions within the ATP-binding site of TRK kinases. The screening strategy emphasized functional cellular efficacy over purely enzymatic assays, ensuring early identification of compounds with favorable cell permeability and on-target biological activity [1] [10].
Table 1: Antiproliferative Activity of Lead Oxindoles in Ba/F3 Tel-TRK Fusion Models
Compound | Tel-TRKA IC₅₀ (nM) | Tel-TRKB IC₅₀ (nM) | Tel-TRKC IC₅₀ (nM) |
---|---|---|---|
Oxindole 4 | 59 | 37 | 23 |
GNF-5837 | 11 | 9 | 7 |
Source: Albaugh et al. (2012) [1] [6]
The SAR campaign focused on enhancing potency, selectivity, and pharmacokinetic properties through systematic modifications to the oxindole scaffold. Three key regions were optimized (Figure 1):
Figure 1: Critical Regions for SAR Optimization in GNF-5837
Region A (Hinge Binder) Region B (Hydrophobic Tail) \ / [Oxindole]-NH-(m-CH₃-C₆H₄)-NH-C(O)-NH-(2-F-5-CF₃-C₆H₃) / \ Region C (Linker) Region A': Z-CH=N-Pyrrole
The culmination of SAR efforts yielded GNF-5837 (compound 22), which exhibited low-nanomolar inhibition across TRKA (IC₅₀ = 8 nM), TRKB (IC₅₀ = 12 nM), and TRKC (IC₅₀ = 7 nM) in biochemical assays. Its type II DFG-out binding mode was confirmed via X-ray crystallography, showing simultaneous engagement with the ATP-binding site and adjacent hydrophobic pocket [7] [9].
GNF-5837’s selectivity was rigorously assessed across diverse kinase panels to minimize off-target effects. Key findings included:
Table 2: Kinome-Wide Selectivity of GNF-5837
Kinase | Cellular IC₅₀ (µM) | Biochemical IC₅₀ (µM) | Selectivity vs. TRKA |
---|---|---|---|
TRKA | 0.011 | 0.008 | 1x |
TRKB | 0.009 | 0.012 | 1.1x |
TRKC | 0.007 | 0.029 | 1.4x |
FMS | 0.31 | NT | 28x ↓ |
c-Kit | 0.91 | NT | 83x ↓ |
KDR | 3.0 | NT | 273x ↓ |
NT: Not tested in biochemical assay; Source: Albaugh et al. (2012) [1] [9]
The compound’s slow dissociation kinetics from TRK kinases (t₁/₂ > 6 hours) further contributed to sustained target inhibition and cellular efficacy, distinguishing it from earlier nonselective TRK inhibitors [6] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7